2-Methyl-8-quinolinol 1-oxide
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is a methyl substituted quinolinol derivative , which suggests that it may interact with similar biological targets as other quinolinol derivatives.
Mode of Action
It is known to exhibit fungicidal properties , suggesting that it may interact with enzymes or proteins essential for fungal growth and survival. Additionally, it can undergo complexation with transition metal complexes , which could influence its interaction with biological targets.
Biochemical Pathways
Given its fungicidal activity , it may interfere with pathways critical for fungal cell wall synthesis or other essential processes
Result of Action
Its fungicidal activity suggests that it may lead to the death of fungal cells . The exact cellular changes induced by this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-8-quinolinol 1-oxide can be synthesized through various methods. One common approach involves the lithiation of 2-methyl-8-methoxyquinoline followed by the addition of alkyl halides and subsequent reaction in hydrobromic acid (HBr) to yield 2-alkylquinolin-8-ols . Another method involves the use of transition metal complexes, such as bis(2-methyl-8-quinolinolato) aluminum (III)-μ-oxo-bis(2-methyl-8-quinolinolato) aluminum (III) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinol 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, lithium diisopropylamide (LDA), and hydrobromic acid (HBr). Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
2-Methyl-8-quinolinol 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for preparing metal complexes, such as scandium 2-methyl-8-quinolinolate complexes.
Biology: Exhibits fungicidal properties, making it useful in biological studies related to fungal infections.
Industry: Used in the preparation of various chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-8-quinolinol 1-oxide include:
- 8-Hydroxyquinoline
- 5-Chloro-8-quinolinol
- 5,7-Diiodo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
This compound is unique due to its specific methyl substitution at the 2-position, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZWXVRWSIHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390534 | |
Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-87-3 | |
Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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